A Comprehensive Technical Guide to the Synthesis and Characterization of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine
Foreword: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to the endogenous purine bases, adenine and guanine.[1][2] This structural mimicry allows pyrazolo[3,4-b]pyridine derivatives to function as antagonists in various biological pathways, leading to a broad spectrum of pharmacological activities.[3] These compounds have garnered significant interest from researchers, evidenced by the vast number of publications and patents surrounding their synthesis and application.[1][2] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its biological and physicochemical properties.[1][2]
Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a remarkable range of biological activities, including potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5][6] Notably, they have emerged as promising inhibitors of various protein kinases, a class of enzymes often dysregulated in cancer and other diseases.[5][7] The ability to modulate kinase activity has positioned pyrazolo[3,4-b]pyridines as a focal point in the development of targeted therapies.[5][7]
This technical guide provides an in-depth exploration of a specific derivative, 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine . We will delve into a proposed synthetic pathway for this molecule, detail the necessary characterization techniques for structural elucidation and purity assessment, and discuss its potential applications in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.
Part 1: A Proposed Synthetic Route to 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine
The synthesis of the pyrazolo[3,4-b]pyridine core can be approached in two primary ways: by constructing the pyridine ring onto a pre-existing pyrazole or by forming the pyrazole ring on a pre-formed pyridine.[1][2] For the synthesis of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine, a plausible and efficient strategy involves the initial construction of the pyrazolo[3,4-b]pyridin-4-one core, followed by functional group transformations to yield the desired imine.
Synthetic Strategy Overview
The proposed synthesis is a multi-step process commencing with the cyclization of a substituted aminopyrazole with a β-ketoester to form the pyrazolo[3,4-b]pyridin-4-one. This intermediate is then converted to a 4-chloro derivative, which subsequently undergoes nucleophilic substitution with an amine source to yield a 4-amino-pyrazolo[3,4-b]pyridine. The final step involves the formation of the imine at the 4-position.
Caption: Proposed synthetic workflow for 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one
This step involves the cyclocondensation of 5-amino-1-methylpyrazole with ethyl acetoacetate. This reaction is a variation of the Gould-Jacobs reaction.[1]
-
Reagents and Solvents:
-
5-Amino-1-methylpyrazole
-
Ethyl acetoacetate
-
Dowtherm A (or other high-boiling solvent)
-
Ethanol
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Hydrochloric acid
-
-
Procedure:
-
A mixture of 5-amino-1-methylpyrazole (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a high-boiling solvent such as Dowtherm A is heated to reflux (approximately 250-260 °C) for 1-2 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with a suitable solvent like ethanol or ether to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one.
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Step 2: Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
The 4-oxo group is converted to a more reactive 4-chloro group, which is a better leaving group for subsequent nucleophilic substitution.
-
Reagents and Solvents:
-
1-Methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (or other inert solvent)
-
Ice-water
-
Sodium bicarbonate solution
-
-
Procedure:
-
A mixture of 1-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated to reflux for 2-4 hours. A catalytic amount of DMF can be added to facilitate the reaction.
-
After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is cautiously poured onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate forms.
-
The solid is collected by filtration, washed with water, and dried to give 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine.
-
Step 3: Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine
The 4-chloro substituent is displaced by an amino group through nucleophilic aromatic substitution.
-
Reagents and Solvents:
-
4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
-
Ammonia (in a suitable form, e.g., aqueous ammonia, ammonia in methanol, or ammonium hydroxide)
-
Ethanol (or other suitable solvent)
-
-
Procedure:
-
A solution of 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in a suitable solvent like ethanol is placed in a sealed pressure vessel.
-
An excess of an ammonia source (e.g., concentrated aqueous ammonia) is added.
-
The mixture is heated to 120-150 °C for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the solvent is evaporated.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to yield 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine.
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Step 4: Synthesis of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine
The final step involves the conversion of the 4-amino group to the desired 4-imine. This can be achieved through a condensation reaction with an appropriate carbonyl compound followed by tautomerization, or potentially through a controlled oxidation. For the parent imine, a direct dehydrogenation or oxidation of a partially saturated precursor might be considered, though a more controlled approach is outlined here. A more plausible route to the parent imine would involve the tautomerization of the 4-amino compound, which exists in equilibrium with the imine form. The isolation of the pure imine tautomer can be challenging.
-
Hypothetical Procedure for Imine Stabilization/Formation:
-
The synthesized 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is dissolved in a suitable aprotic solvent.
-
The equilibrium between the amine and imine tautomers can be influenced by solvent and temperature.
-
Isolation of the imine form may require specific crystallization conditions or derivatization to trap the imine. Given the likely predominance of the amine tautomer, this guide will focus on the characterization of the synthesized 4-amino compound, which is a stable and isolable precursor to the desired imine and likely exists in equilibrium with it.
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Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds at each step. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Characterization Workflow
Caption: Workflow for the characterization of the synthesized pyrazolopyridine derivative.
Expected Analytical Data for 1-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine
The following table summarizes the expected (hypothetical) spectroscopic data for the key intermediate, 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, based on known data for similar pyrazolo[3,4-b]pyridine structures.[4][8][9]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole and pyridine ring protons, the N-methyl group, and the amino group protons. The chemical shifts will be influenced by the electronic environment of the heterocyclic system. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the heterocyclic rings and the N-methyl group. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=N and C=C stretching of the aromatic rings, and C-N stretching. |
Detailed Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the detailed molecular structure by observing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
-
Protocol:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and elemental composition of the synthesized compound.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum and determine the accurate mass of the molecular ion.
-
Compare the experimental mass with the calculated mass for the expected molecular formula to confirm the elemental composition.
-
Infrared (IR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Protocol:
-
Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the IR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., N-H, C=N, C=C).
-
Part 3: Potential Applications and Future Directions
The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives showing promise as therapeutic agents.[3][6] The target molecule of this guide, 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine, and its stable precursor, 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, are expected to share in this potential.
Potential as Kinase Inhibitors
A significant body of research has highlighted the potential of pyrazolo[3,4-b]pyridines as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs).[5][7] The structural similarity to ATP, the natural substrate for kinases, allows these compounds to bind to the ATP-binding site of the enzyme, thereby inhibiting its activity. The 1-methyl-4-imino/amino pyrazolopyridine core could serve as a foundational scaffold for the design of novel kinase inhibitors for cancer therapy.
Anticancer and Antimicrobial Activity
Numerous studies have reported the antiproliferative activity of pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.[5][8][10] Additionally, some derivatives have shown promising antimicrobial and antifungal activity.[10] The synthesized 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine should be evaluated for its potential in these therapeutic areas.
Future Research Directions
-
Biological Screening: The synthesized compound should be subjected to a broad panel of biological assays, including kinase inhibition assays and cytotoxicity screening against a variety of cancer cell lines.
-
Structural Biology: Co-crystallization studies of the compound with relevant protein targets (e.g., kinases) could provide valuable insights into its binding mode and facilitate structure-based drug design.
-
Analogue Synthesis: The 4-imino/amino group serves as a versatile handle for further chemical modifications. The synthesis of a library of analogues with diverse substituents could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
References
-
Donaire-Arias, A.; Montagut, A. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27(7), 2237. [Link]
-
Papastathopoulos, P.; et al. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules2021 , 26(15), 4684. [Link]
-
Ezzat, M.; et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry2023 , 38(1), 2198888. [Link]
-
Donaire-Arias, A.; Montagut, A. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27(7), 2237. [Link]
-
Wang, X.; et al. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules2022 , 27(19), 6403. [Link]
-
Duan, Y.; et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry2022 , 13(11), 1361-1373. [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. RSC Advances2025 . [Link]
-
Komarova, E. S.; Makarov, V.; Párkányi, C. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry2012 , 49(5), 969-983. [Link]
-
Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform2015 , 46(32). [Link]
-
Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. ResearchGate2017 . [Link]
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules2018 , 23(11), 2785. [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules2023 , 28(13), 5085. [Link]
-
Pyrazolopyridines. Wikipedia. [Link]
-
Gu, X.; Ma, S. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry2022 , 22(9), 1643-1657. [Link]
-
Lynch, B. M.; Khan, M. A.; Teo, H. C.; Pedrotti, F. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry1988 , 66(3), 420-429. [Link]
-
Al-Abdullah, E. S.; et al. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Molecules2020 , 25(21), 5036. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 3. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
